molecular formula C10H13BrN2O B13208632 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Cat. No.: B13208632
M. Wt: 257.13 g/mol
InChI Key: JZNIIAPHZZJEMR-UHFFFAOYSA-N
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Description

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of acetamide, where the amino group is substituted with a 3-bromophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide typically involves the reaction of 3-bromophenyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide
  • 2-{[1-(4-Bromophenyl)ethyl]amino}acetamide
  • 2-{[1-(3-Chlorophenyl)ethyl]amino}acetamide

Uniqueness

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide is unique due to the presence of the 3-bromophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethylamino]acetamide

InChI

InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

JZNIIAPHZZJEMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC(=O)N

Origin of Product

United States

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